molecular formula C7H2Cl2F4 B1413292 2,3-Dichloro-5-fluorobenzotrifluoride CAS No. 1804886-13-2

2,3-Dichloro-5-fluorobenzotrifluoride

Cat. No.: B1413292
CAS No.: 1804886-13-2
M. Wt: 232.99 g/mol
InChI Key: SXYPUXIFZGOMPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the chlorination and fluorination of benzotrifluoride. Detailed synthetic routes and conditions can be found in relevant literature .

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

2,3-Dichloro-5-fluorobenzotrifluoride plays a significant role in the field of organic chemistry, particularly in the synthesis of various chemical compounds. Lu Xin-xin (2006) highlighted its importance in synthesizing pesticides by reviewing the processes involved in creating 2,3-Dichloro-5-trifluoromethyl pyridine (Lu Xin-xin, 2006). Similarly, Peng Chen et al. (2020) utilized a continuous-flow millireactor system for the synthesis of 5-fluoro-2-nitrobenzotrifluoride, emphasizing the process's safety and efficiency, highlighting its potential for commercial manufacturing of fine chemicals and pharmaceutical intermediates (Peng Chen et al., 2020).

Catalysis and Fluorination

This compound is also integral in catalysis and fluorination processes. The synthesis and characterization of molecular iron(II) fluoride complexes, for instance, reveal their potential in catalytic applications like C-F bond activation and fluorocarbon functionalization (J. Vela et al., 2005). Moreover, Charles S. Thomoson and W. R. Dolbier (2013) explored the use of fluoroform as a difluorocarbene source in synthesizing difluoromethoxy- and difluorothiomethoxyarenes, emphasizing the process's moderate conditions and practicality (Charles S. Thomoson & W. R. Dolbier, 2013).

Material Sciences and Coordination Chemistry

The compound's significance extends to material sciences and coordination chemistry. Kiyonori Takahashi et al. (2014) studied the crystal structures, CO₂ adsorption, and dielectric properties of certain polymers, demonstrating the ability to modulate one-dimensional channels according to interchain interactions (Kiyonori Takahashi et al., 2014). T. Böttcher et al. (2014) synthesized carbene complexes of phosphorus(V) fluorides, revealing a new synthetic protocol for ionic liquids, showcasing the versatility and stability of these complexes (T. Böttcher et al., 2014).

Future Directions

: Manchester Organics - 2,3-Dichloro-5-fluorobenzotrifluoride

Properties

IUPAC Name

1,2-dichloro-5-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4/c8-5-2-3(10)1-4(6(5)9)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYPUXIFZGOMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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